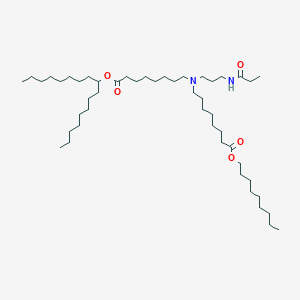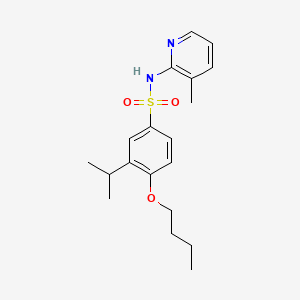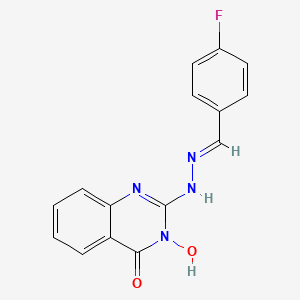
N-(1-Cyano-1-cyclopropylethyl)-2-(mesitylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyano-1-cyclopropylethyl)-2-(mesitylthio)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a cyclopropyl group, and a mesitylthio group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-(mesitylthio)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Cyclopropyl Group: Starting from a suitable precursor, the cyclopropyl group can be introduced through cyclopropanation reactions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.
Attachment of the Mesitylthio Group: The mesitylthio group can be attached through thiolation reactions using mesitylthiol or its derivatives.
Formation of the Acetamide Backbone: The final step involves the formation of the acetamide backbone through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-(mesitylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the cyano or mesitylthio groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Applications in the development of new materials or as a chemical reagent.
作用機序
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-(mesitylthio)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano and mesitylthio groups may play a role in binding to these targets, while the cyclopropyl group may influence the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
N-(1-Cyano-1-cyclopropylethyl)-2-(phenylthio)acetamide: Similar structure but with a phenylthio group instead of a mesitylthio group.
N-(1-Cyano-1-cyclopropylethyl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of a mesitylthio group.
Uniqueness
N-(1-Cyano-1-cyclopropylethyl)-2-(mesitylthio)acetamide is unique due to the presence of the mesitylthio group, which may impart distinct chemical and biological properties compared to other similar compounds. The mesityl group is known for its steric bulk and electron-donating properties, which can influence the compound’s reactivity and interactions with molecular targets.
特性
分子式 |
C17H22N2OS |
|---|---|
分子量 |
302.4 g/mol |
IUPAC名 |
N-(1-cyano-1-cyclopropylethyl)-2-(2,4,6-trimethylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C17H22N2OS/c1-11-7-12(2)16(13(3)8-11)21-9-15(20)19-17(4,10-18)14-5-6-14/h7-8,14H,5-6,9H2,1-4H3,(H,19,20) |
InChIキー |
AKSOACJTFSZTBB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)SCC(=O)NC(C)(C#N)C2CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13367604.png)
![4-Chloro-2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B13367623.png)



![1-[(2,4-dimethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B13367643.png)


![6-(3,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367663.png)
![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13367668.png)
![{2-[(3,5-Dimethyl-4-isoxazolyl)carbonyl]phenyl}acetic acid](/img/structure/B13367679.png)
![6-[(3-Methoxyphenoxy)methyl]-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367685.png)
![10-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7H-benzo[c]carbazole](/img/structure/B13367695.png)
![Ethyl 2-({[(3-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13367697.png)
